molecular formula C22H21N7O2S2 B10947243 4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol

4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol

Cat. No.: B10947243
M. Wt: 479.6 g/mol
InChI Key: OIJLEICHPLLEOU-UHFFFAOYSA-N
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Description

The compound 4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an amino group, a pyrazole ring, a furan ring, a triazole ring, and a thienopyridine core, making it a versatile candidate for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol typically involves multi-step organic synthesis. The process may start with the preparation of the thienopyridine core, followed by the introduction of the triazole and pyrazole rings through cyclization reactions. The final steps often involve the functionalization of the amino group and the attachment of the furan ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.

    Reduction: Reduction reactions may target the nitro group if present or the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, especially the pyrazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s structure suggests potential as a bioactive molecule. It could be investigated for its interactions with enzymes, receptors, or other biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and efficacy in various disease models could pave the way for new treatments.

Industry

In industry, the compound’s unique structure could be exploited in the development of advanced materials, such as polymers or coatings, with specific properties like conductivity, durability, or biocompatibility.

Mechanism of Action

The mechanism of action of 4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-2-ol: can be compared with other compounds featuring similar ring structures and functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of multiple heterocyclic rings and functional groups, which confer a high degree of chemical reactivity and potential for diverse applications. This structural complexity distinguishes it from simpler analogs and enhances its utility in various research and industrial contexts.

Properties

Molecular Formula

C22H21N7O2S2

Molecular Weight

479.6 g/mol

IUPAC Name

12-amino-11-[[5-(2,5-dimethylpyrazol-3-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),11-trien-10-one

InChI

InChI=1S/C22H21N7O2S2/c1-11-9-14(28(2)27-11)19-25-26-22(29(19)10-12-5-4-8-31-12)33-18-17(23)16-13-6-3-7-15(13)32-21(16)24-20(18)30/h4-5,8-9H,3,6-7,10H2,1-2H3,(H3,23,24,30)

InChI Key

OIJLEICHPLLEOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(N2CC3=CC=CO3)SC4=C(C5=C(NC4=O)SC6=C5CCC6)N)C

Origin of Product

United States

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